148-Fold Reduction in MAO-B Inhibition Relative to Linezolid
Contezolid (the active moiety of contezolid acefosamil) exhibited a 148-fold reduction in reversible inhibition of human monoamine oxidase B (MAO-B) compared to linezolid, and a 2-fold reduction for MAO-A [1]. In the mouse head-twitch model, contezolid acefosamil was devoid of neurotoxicity at supratherapeutic oral doses up to 120 mg/kg, whereas linezolid elicited serotonergic responses [1].
| Evidence Dimension | Reversible inhibition of human MAO-B enzyme |
|---|---|
| Target Compound Data | IC50 value not explicitly provided; 148-fold lower inhibition vs linezolid |
| Comparator Or Baseline | Linezolid (baseline inhibition level) |
| Quantified Difference | 148-fold reduction |
| Conditions | In vitro enzyme inhibition assay using human MAO-B isoform |
Why This Matters
MAO-B inhibition is a key driver of serotonergic neurotoxicity and drug-drug interactions with SSRIs, making contezolid acefosamil a safer option for patients on concomitant serotonergic medications.
- [1] Wang W, Li Z, Gordeev MF, Yuan H. Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity. Chem Res Toxicol. 2021;34(5):1348-1354. View Source
